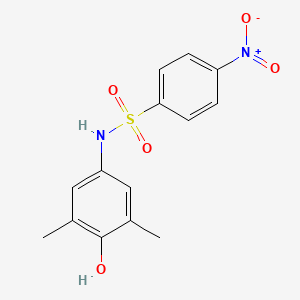
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide and its derivatives involves various chemical pathways, including reactions starting from different phenols and anilines. One pathway involves the reaction of dimethylaminomethylidene derivatives with nitrophenyl tetrazoles, showcasing a method for incorporating the nitrobenzenesulfonamide moiety into complex molecules (Al-Hourani et al., 2016). Another approach details the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents, highlighting the adaptability of the sulfonamide group in synthetic chemistry (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively analyzed using X-ray crystallography and other spectroscopic methods. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, revealing insights into its crystalline form and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides, including N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, participate in a wide range of chemical reactions, owing to the reactivity of the sulfonamide group and the aromatic system. These reactions include acylation, sulfonylation, and the formation of Mitsunobu and Meisenheimer complexes, enabling the synthesis of complex organic molecules and the modification of existing compounds for various applications (Fukuyama et al., 1995).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure, as seen in the detailed analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its crystallographic characteristics, providing insights into its stability and behavior under various conditions (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, including reactivity, stability, and interaction with other molecules, have been explored through various studies. These properties are essential for understanding the compound's potential applications in synthesis, material science, and pharmaceuticals. For example, the reactivity of sulfonamide derivatives with amines in water demonstrates the compound's versatility and potential for creating new chemical entities (Ebrahimi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide and related sulfonamide derivatives have been extensively researched for their potential applications in various scientific domains. One study highlights the synthesis, characterization, and computational study of a similar sulfonamide molecule, providing insights into its structure and interactions within the crystal state. This research underlines the compound's potential in material science and computational chemistry, given its stabilizing intermolecular interactions and detailed spectroscopic analysis (Murthy et al., 2018).
Cancer Research
Sulfonamide derivatives, including those similar to N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, have shown promise in cancer research. One study synthesized new sulfonamide derivatives and evaluated their pro-apoptotic effects in various cancer cell lines, revealing their potential to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes. This suggests a role for these compounds in developing novel cancer therapies, highlighting their ability to mediate apoptosis through specific cellular pathways (Cumaoğlu et al., 2015).
Chemical Synthesis
The utility of nitrobenzenesulfonamides in chemical synthesis has been demonstrated in studies focusing on their versatility in preparing secondary amines and protecting amines. These compounds, through smooth alkylation reactions, offer efficient pathways for synthesizing N-alkylated sulfonamides, suggesting their significant role in organic synthesis and potential pharmaceutical applications (Fukuyama et al., 1995).
Environmental Chemistry
Nitrobenzenesulfonamide derivatives have also been studied in the context of environmental chemistry, particularly in understanding the formation and decomposition of radical anions. Research in this area provides insights into the redox behavior of these compounds, which is crucial for designing environmentally benign chemical processes and understanding pollutant behavior in natural systems (Asirvatham et al., 1974).
Eigenschaften
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9-7-11(8-10(2)14(9)17)15-22(20,21)13-5-3-12(4-6-13)16(18)19/h3-8,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSMXKYGJWZDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)
![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)
![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)


![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)